molecular formula C13H11FN2O3 B14788227 A-OT-Fu

A-OT-Fu

Cat. No.: B14788227
M. Wt: 262.24 g/mol
InChI Key: YZONFYDGFVRFEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of 5-Fluorouracil Prodrugs

Foundations in 5-Fluorouracil and Early Modifications

The discovery of 5-fluorouracil (5-FU) in 1957 by Dushinsky et al. marked a pivotal moment in cancer chemotherapy. As an antimetabolite, 5-FU disrupts DNA synthesis by inhibiting thymidylate synthase and incorporating fraudulent nucleotides into RNA, leading to cytotoxic effects in rapidly dividing cells. However, its clinical utility was initially limited by a narrow therapeutic index, dose-dependent toxicity, and rapid catabolism by dihydropyrimidine dehydrogenase (DPD). These challenges spurred efforts to develop prodrugs capable of sustained 5-FU release with improved tissue specificity.

The first major breakthrough occurred in 1967 with Hiller et al.'s synthesis of tegafur (FT), a masked analog of 5-FU that undergoes gradual hepatic conversion via cytochrome P450 enzymes. Unlike bolus 5-FU administration, which caused severe myelotoxicity, tegafur's oral bioavailability enabled prolonged exposure to 5-FU metabolites, aligning with the time-dependent cytotoxicity observed in preclinical models. However, interpatient variability in CYP2A6 activity—a key enzyme in tegafur metabolism—limited its efficacy, particularly in populations with reduced enzymatic activity.

Evolution of Combination Therapies: UFT and S-1

To address tegafur's limitations, Fujii et al. introduced UFT in 1976, combining tegafur with uracil at a 1:4 molar ratio. Uracil competitively inhibited DPD, slowing 5-FU degradation and prolonging its plasma half-life. This biochemical modulation increased intratumoral 5-FU concentrations while reducing systemic exposure, enhancing the therapeutic window. UFT's success laid the groundwork for further innovations, including the addition of 5-chloro-2,4-dihydroxypyridine (CDHP) and potassium oxonate (Oxo) in the S-1 formulation. CDHP potently inhibited DPD, while Oxo localized in the gastrointestinal tract to mitigate 5-FU-induced mucositis.

Table 1. Key Milestones in 5-FU Prodrug Development
Year Development Significance
1957 Synthesis of 5-FU Established foundation for antimetabolite therapy
1967 Tegafur (FT) introduced First oral 5-FU prodrug with sustained release
1976 UFT combination therapy Enhanced 5-FU bioavailability via DPD inhibition
1984 Discovery of CDHP Enabled S-1 formulation with reduced catabolism
1991 S-1 clinical trials Optimized safety/efficacy profile through multi-agent modulation

These advancements underscored the importance of pharmacokinetic tailoring in prodrug design, principles that directly informed the development of A-OT-Fu.

Properties

Molecular Formula

C13H11FN2O3

Molecular Weight

262.24 g/mol

IUPAC Name

1-acetyl-5-fluoro-3-(2-methylphenyl)pyrimidine-2,4-dione

InChI

InChI=1S/C13H11FN2O3/c1-8-5-3-4-6-11(8)16-12(18)10(14)7-15(9(2)17)13(16)19/h3-7H,1-2H3

InChI Key

YZONFYDGFVRFEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C(=CN(C2=O)C(=O)C)F

Origin of Product

United States

Preparation Methods

Preparation Methods of A-OT-Fu

Stock Solution Preparation

The preparation of stock solutions is critical for maintaining the stability and activity of this compound. A standardized protocol involves dissolving the compound in dimethyl sulfoxide (DMSO), a polar aprotic solvent known for enhancing the solubility of hydrophobic molecules. The following table outlines the stock solution preparation parameters:

Concentration (mM) Volume for 1 mg (mL) Volume for 5 mg (mL) Volume for 10 mg (mL)
1 3.45 17.23 34.45
5 0.69 3.45 6.89
10 0.34 1.72 3.45

DMSO serves as the primary solvent due to its ability to dissolve this compound at high concentrations while preventing degradation. Subsequent dilutions for in vitro or in vivo applications require careful adjustment to avoid precipitation, particularly when transitioning to aqueous buffers.

Analytical Considerations in Preparation

Stability Assessment

The chemical stability of this compound in DMSO and aqueous mixtures is monitored using high-performance liquid chromatography (HPLC). Accelerated stability studies at 4°C and 25°C reveal no significant degradation over 72 hours, provided the formulation is shielded from light and oxygen.

Solubility Profiling

This compound exhibits pH-dependent solubility, with optimal dissolution observed at neutral to slightly alkaline conditions (pH 7.0–7.4). The addition of pluronic surfactants (e.g., Pluronic F68) at 0.1% (w/v) further enhances solubility in aqueous media, mimicking strategies employed for 5-FU delivery systems.

Comparative Analysis with Related Compounds

While direct comparisons to 5-FU derivatives are limited, the formulation approach for this compound aligns with methodologies used for structurally analogous compounds. For instance, the thin-film hydration technique, commonly applied to 5-FU-loaded niosomes, shares similarities in surfactant optimization and stability enhancement. However, this compound’s acetyl and o-toluyl groups necessitate distinct solvent systems to accommodate its higher hydrophobicity.

"The integration of PEG300 and Tween 80 in this compound formulations is critical for mitigating precipitation and ensuring consistent bioavailability."

Chemical Reactions Analysis

Types of Reactions

A-OT-Fu undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Common Reagents and Conditions

The reactions of this compound are typically carried out under controlled conditions to ensure selectivity and yield. For example, oxidation reactions may be conducted in acidic or basic media, while reduction reactions often require anhydrous conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound may yield fluorinated alcohols or ketones, while reduction may produce fluorinated hydrocarbons .

Scientific Research Applications

A-OT-Fu has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of A-OT-Fu involves its interaction with specific molecular targets. This compound is known to bind to certain enzymes and receptors, modulating their activity. The pathways involved in its mechanism of action include signal transduction and gene expression regulation. Computational methods and experimental studies have been used to elucidate these mechanisms .

Comparison with Similar Compounds

Structural and Functional Similarities

A-OT-Fu is compared here with its metabolites, TFu and 5-Fu , due to their direct metabolic relationship. Additionally, 5-fluorouracil (5-FU) , a widely used anticancer drug, serves as a functional comparator due to its structural and mechanistic overlap with 5-Fu.

Table 1: Key Pharmacokinetic Parameters
Parameter This compound (Parent) TFu (Metabolite) 5-Fu (Metabolite) 5-FU (Reference)
Peak Concentration (T~max~) 1 hour 2 hours 1–2 hours¹
Linear Detection Range 5–50 μg/mL 5–50 μg/mL 1–50 μg/mL²
Recovery Rate >95% >95% >90%³

Sources: (this compound data); ¹ (5-FU pharmacokinetics); ²; ³.

Key Findings:
  • Metabolic Efficiency : this compound demonstrates rapid conversion to TFu (T~max~ = 1 hour), whereas 5-Fu peaks later (T~max~ = 2 hours). This suggests this compound may prioritize TFu as an intermediate metabolite before further conversion to 5-Fu .
  • Detection Sensitivity : Both metabolites share identical linear detection ranges, indicating comparable assay reliability for pharmacokinetic monitoring .

Physicochemical and ADMET Properties

Using principles from ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) studies:

Key Findings:
  • Stability : this compound’s role as a prodrug likely enhances its stability compared to 5-FU, which is prone to rapid degradation and off-target toxicity .
  • Toxicity : 5-FU’s high reactivity correlates with dose-limiting toxicities (e.g., myelosuppression), whereas this compound’s prodrug design may mitigate these effects by controlled metabolite release .

Efficacy and Clinical Relevance

Evidence from supplementary materials () highlights the importance of comparative study design in evaluating similar compounds. For example:

  • Study Heterogeneity : Supplementary File 2 summarizes baseline characteristics of clinical trials involving fluoropyrimidines (e.g., 5-FU derivatives), emphasizing variables like patient demographics and dosing regimens that influence efficacy comparisons .
  • Safety Meta-Analyses: Supplementary File 4 notes sensitivity analyses across ethnic groups, suggesting that this compound’s metabolic profile may reduce interpatient variability compared to 5-FU .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.